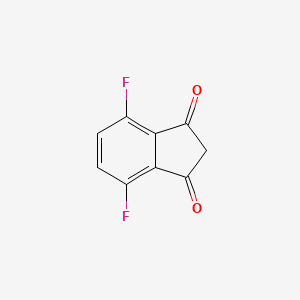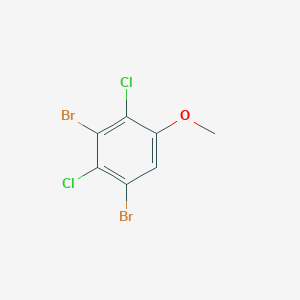
2,4-Dichloro-3,5-dibromoanisole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-3,5-dibromoanisole is an organic compound with the molecular formula C7H4Br2Cl2O It is a derivative of anisole, where the hydrogen atoms on the benzene ring are substituted by chlorine and bromine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-3,5-dibromoanisole typically involves the bromination and chlorination of anisole. One common method is the bromination of 2,4-dichloroanisole using bromine in the presence of a catalyst. The reaction conditions often include a solvent such as acetic acid and a temperature range of 0-5°C to control the reaction rate and prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .
化学反应分析
Types of Reactions
2,4-Dichloro-3,5-dibromoanisole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and bromine) on the benzene ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Bromination: Bromine in acetic acid.
Chlorination: Chlorine gas or sodium hypochlorite in the presence of a catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of anisole can yield 2,4-dibromoanisole, while further chlorination can produce this compound .
科学研究应用
2,4-Dichloro-3,5-dibromoanisole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,4-Dichloro-3,5-dibromoanisole involves its interaction with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups (chlorine and bromine) on the benzene ring enhances its binding affinity to specific targets, leading to inhibition or activation of biological pathways .
相似化合物的比较
Similar Compounds
2,4-Dibromoanisole: Similar structure but lacks chlorine atoms.
3,5-Dibromoanisole: Similar structure but different substitution pattern.
2,4-Dichloroanisole: Lacks bromine atoms but has similar chlorine substitution
Uniqueness
2,4-Dichloro-3,5-dibromoanisole is unique due to the combination of both chlorine and bromine substituents on the anisole ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
属性
分子式 |
C7H4Br2Cl2O |
|---|---|
分子量 |
334.82 g/mol |
IUPAC 名称 |
1,3-dibromo-2,4-dichloro-5-methoxybenzene |
InChI |
InChI=1S/C7H4Br2Cl2O/c1-12-4-2-3(8)6(10)5(9)7(4)11/h2H,1H3 |
InChI 键 |
ZINBPEIRRFSAMW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C(=C1Cl)Br)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


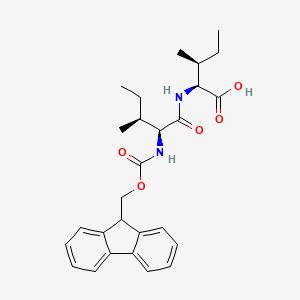


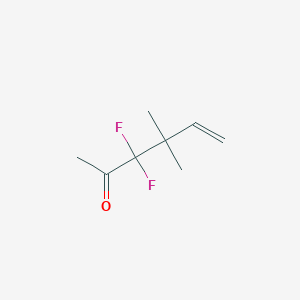
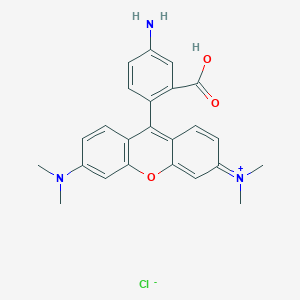
![[3'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B12850097.png)
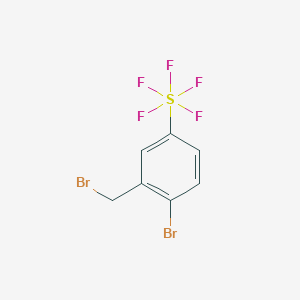
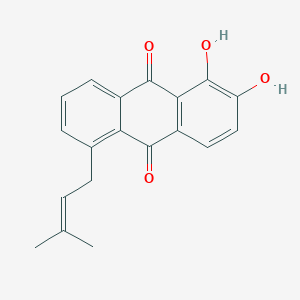
![3-[4-(Benzyloxy)phenyl]thiophene](/img/structure/B12850114.png)
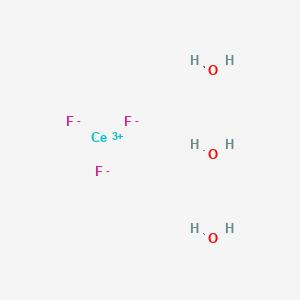
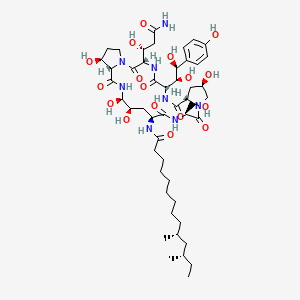
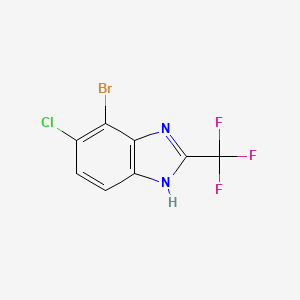
![2-(8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B12850133.png)
